REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][C@@H:7]([C:9]([NH2:11])=O)[NH2:8])=[CH:4][CH:3]=1.Cl.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>O1CCCC1>[NH2:11][CH2:9][CH:7]([NH2:8])[CH2:6][C:5]1[CH:12]=[CH:13][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:2.3.4.5.6.7|
|
Name
|
4-chlorophenylalanineamide
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C[C@H](N)C(=O)N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 24 hours
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for an additional hour it
|
Type
|
FILTRATION
|
Details
|
was filtered off from the hydrolysis products
|
Type
|
EXTRACTION
|
Details
|
This residue was extracted for 24 hours with 127 ml of tetrahydrofuran
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
Filtrate and extract
|
Name
|
|
Type
|
|
Smiles
|
NCC(CC1=CC=C(C=C1)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |